2,5,10,14-Tetramethylhexadecane

Description

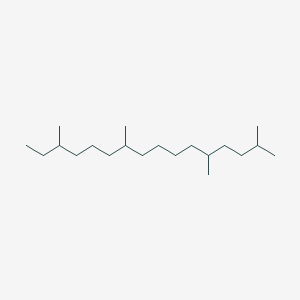

Structure

2D Structure

3D Structure

Properties

CAS No. |

110823-67-1 |

|---|---|

Molecular Formula |

C20H42 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

2,5,10,14-tetramethylhexadecane |

InChI |

InChI=1S/C20H42/c1-7-18(4)13-10-14-19(5)11-8-9-12-20(6)16-15-17(2)3/h17-20H,7-16H2,1-6H3 |

InChI Key |

WAGIMOJIUKLFPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)CCCCC(C)CCC(C)C |

Origin of Product |

United States |

Natural Occurrence and Biogenic Origins of 2,6,10,14 Tetramethylhexadecane

Global Distribution in Environmental Matrices

2,6,10,14-Tetramethylhexadecane is a ubiquitous branched-chain hydrocarbon found in a variety of environmental settings. Its chemical stability allows it to persist over geological timescales, making it a valuable indicator of past biological activity.

Presence in Sedimentary Environments

Phytane (B1196419) is a well-documented component of geologically significant organic matter. Its presence has been confirmed in a range of sedimentary environments, including:

Marine Sediments: As a result of the deposition and preservation of organic material from marine organisms, 2,6,10,14-tetramethylhexadecane is commonly found in marine sediments. oup.com

Shale: This sedimentary rock, rich in organic matter, frequently contains phytane, reflecting the biological inputs into the precursor sediments. oup.com

Crude Oils: 2,6,10,14-tetramethylhexadecane is a recognized constituent of petroleum. oup.comstudy.comnih.gov Its presence in crude oils is often used in geochemical analyses to infer the origin and thermal maturity of the oil.

Occurrence in Biological Systems

The prevalence of 2,6,10,14-tetramethylhexadecane in the geological record is a direct consequence of its synthesis by a variety of organisms. Key biological sources include:

Algae: Certain species of algae are known producers of phytane. For instance, it is naturally produced by the alga Spirogyra. study.comshaalaa.comsarthaks.com

Archaea: The cell membranes of Archaea are distinguished by their composition of ether-linked isoprenoid lipids, such as archaeol (diether) and caldarchaeol (tetraether). frontiersin.orgnih.govresearchgate.net These lipids are considered a significant precursor to phytane found in environmental samples.

Animal Tissues: The compound has also been detected in the tissues of animals, which is likely a result of its bioaccumulation through the food chain. oup.com

The following table summarizes the distribution of 2,6,10,14-tetramethylhexadecane in various environmental and biological matrices.

| Matrix Category | Specific Example | Significance |

| Sedimentary Environments | Marine Sediments | Indicator of past marine biological productivity. |

| Shale | Component of preserved organic matter (kerogen). | |

| Crude Oils | Biomarker for oil-source rock correlation and maturity assessment. oup.comnih.gov | |

| Biological Systems | Algae (Spirogyra) | Direct biogenic source. study.comshaalaa.comsarthaks.com |

| Archaea | Precursor lipids in cell membranes. frontiersin.orgnih.gov | |

| Animal Tissues | Bioaccumulation from dietary sources. oup.com |

Primary Biosynthetic Pathways

The formation of 2,6,10,14-tetramethylhexadecane in nature is primarily attributed to the transformation of precursor molecules from biological sources. The main pathways involve the alteration of chlorophyll and archaeal lipids.

Derivation from Chlorophyll (Phytol Hydrolysis)

A major biosynthetic route to 2,6,10,14-tetramethylhexadecane is through the degradation of chlorophyll, the primary photosynthetic pigment in plants and algae. researchgate.net The process involves the following key steps:

Chlorophyll Structure: Chlorophyll contains a phytyl tail, which is a C20 isoprenoid alcohol (phytol).

Hydrolysis: During the degradation of chlorophyll, the phytyl tail is cleaved from the porphyrin head through hydrolysis, releasing free phytol (B49457) (3,7,11,15-tetramethylhexadec-2-en-1-ol). researchgate.netnih.gov

Transformation: In sedimentary environments, under reducing conditions over geological time, this phytol undergoes a series of chemical transformations, including reduction and dehydration, ultimately forming the stable saturated alkane, 2,6,10,14-tetramethylhexadecane. oup.com

Contribution from Archaeal Ether Lipids

Archaea, a domain of single-celled microorganisms, possess unique cell membranes that are a significant source of phytane. The key characteristics of these lipids and their contribution are:

Isoprenoid Chains: Archaeal membranes are constructed from isoprenoid chains linked to a glycerol backbone via ether bonds, which are more chemically stable than the ester bonds found in bacteria and eukaryotes. frontiersin.orgresearchgate.net

Diether and Tetraether Lipids: The fundamental building blocks are diether lipids (archaeol), which consist of two C20 isoprenoid chains, and tetraether lipids (caldarchaeol), which are formed by the joining of two diether lipids. nih.govresearchgate.net

Diagenesis: Following the death of archaeal organisms and their deposition in sediments, these ether-linked isoprenoid lipids undergo diagenesis. The ether bonds are cleaved, and the isoprenoid chains are reduced to form saturated alkanes, including 2,6,10,14-tetramethylhexadecane.

Microbial Production Mechanisms

While the primary sources are the diagenetic alteration of chlorophyll and archaeal lipids, there is also evidence for microbial involvement in the production of phytane. A microbial origin for phytane has been proposed, particularly in aquatic environments. researchgate.net Furthermore, various microorganisms, such as Mycobacterium ratisbonense, possess the enzymatic machinery to metabolize isoprenoid alkanes. researchgate.netnih.gov This indicates that microbes can play a role in both the synthesis and degradation of such compounds in the environment.

The following table outlines the primary biosynthetic pathways leading to the formation of 2,6,10,14-tetramethylhexadecane.

| Pathway | Precursor Molecule | Source Organism(s) | Key Process |

| Derivation from Chlorophyll | Phytol | Plants, Algae | Hydrolysis of the phytyl tail from chlorophyll and subsequent diagenetic alteration. oup.comresearchgate.net |

| Contribution from Archaeal Lipids | Diether and Tetraether Lipids (e.g., Archaeol) | Archaea | Diagenetic cleavage of ether bonds and reduction of isoprenoid chains. frontiersin.orgresearchgate.net |

| Microbial Production | Various Precursors | Bacteria | Direct biosynthesis or metabolic transformation in certain microbial species. researchgate.netnih.gov |

Synthetic Methodologies for 2,6,10,14 Tetramethylhexadecane

Laboratory-Scale Synthesis from Precursors (e.g., Phytol (B49457) Hydrogenolysis)

The most common laboratory-scale synthesis of 2,6,10,14-tetramethylhexadecane involves the catalytic hydrogenation of phytol. Phytol is a naturally occurring branched-chain allylic alcohol that is a constituent of chlorophyll. The process, known as hydrogenolysis, removes the hydroxyl group from phytol and saturates the double bond to yield the corresponding alkane, phytane (B1196419).

A typical procedure involves the hydrogenolysis of commercial phytol in an ethanol (B145695) solvent. nih.gov The reaction is facilitated by a catalyst, commonly 5% (w/v) Palladium on Calcium Carbonate (Pd/CaCO3). nih.gov The palladium acts as the active site for the hydrogenation reaction. Following the reaction, the resulting phytane is purified from the reaction mixture. This is typically achieved using column chromatography on a silica (B1680970) gel stationary phase, with a non-polar eluent such as n-hexane, to isolate the pure alkane. nih.gov

Table 1: Components of Phytol Hydrogenolysis for 2,6,10,14-Tetramethylhexadecane Synthesis

| Component | Function | Example |

|---|---|---|

| Precursor | Source of the carbon skeleton | Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) |

| Solvent | Reaction medium | Ethanol |

| Catalyst | Facilitates hydrogenation and hydrogenolysis | 5% Palladium on Calcium Carbonate (Pd/CaCO₃) |

| Purification Matrix | Stationary phase for chromatography | Silica Gel (e.g., Kieselgel 60) |

| Eluent | Mobile phase for chromatography | n-Hexane |

Chemoenzymatic Approaches in Synthesis

Chemoenzymatic synthesis utilizes enzymes, nature's catalysts, to perform specific chemical transformations, often with high selectivity and under mild conditions, which is a hallmark of green chemistry. While direct chemoenzymatic synthesis of the alkane 2,6,10,14-tetramethylhexadecane is not widely reported, enzymes, particularly lipases, are extensively used in the synthesis of its derivatives and precursors, such as isoprenoid esters. cirad.fr

Lipases can catalyze esterification reactions in non-aqueous or low-water environments, a reversal of their natural hydrolytic function. nih.gov For instance, a lipase (B570770) could be used to catalyze the esterification of a phytol-like precursor with a fatty acid. This enzymatic step offers high regioselectivity and can be performed under gentle reaction conditions, reducing the formation of by-products often seen in purely chemical methods. cirad.fr The resulting ester could then, if desired, be converted to the alkane through subsequent chemical steps.

The key advantages of using lipase-catalyzed reactions in the synthesis of isoprenoid derivatives include:

Mild Reaction Conditions: Lower temperatures and pressures preserve sensitive functional groups. cirad.fr

High Specificity: Enzymes can be highly chemo-, regio-, and enantioselective, leading to purer products. nih.gov

Environmental Sustainability: These methods reduce waste and avoid harsh chemical reagents. cirad.fr

Table 2: General Components for Lipase-Catalyzed Esterification of an Isoprenoid Alcohol Precursor

| Component | Function | Example |

|---|---|---|

| Enzyme | Biocatalyst | Immobilized Lipase (e.g., from Candida antarctica or Thermomyces lanuginosus) |

| Substrate 1 | Alcohol Precursor | Isoprenoid alcohol (e.g., Phytol) |

| Substrate 2 | Acyl Donor | Fatty Acid or Vinyl Ester |

| Solvent | Reaction Medium | Organic Solvent (e.g., tert-butyl alcohol, hexane) |

Preparation of Labeled 2,6,10,14-Tetramethylhexadecane for Isotopic Tracing

Isotopic labeling is a technique used to track a molecule through a chemical reaction or a complex system, such as in environmental or metabolic studies. wikipedia.org By replacing certain atoms with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), the compound becomes "visible" to analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgkit.edu

The synthesis of isotopically labeled 2,6,10,14-tetramethylhexadecane allows scientists to trace its path and fate. While a direct synthesis of labeled phytane is not commonly detailed, methods for labeling its precursors and close derivatives have been developed. For example, a successful synthesis of deuterated phytantriol (B1228177) (phytantriol-d₃₉), a closely related isoprenoid lipid, has been reported. cirad.fr This demonstrates a viable route to producing labeled precursors that could then be converted to labeled phytane.

A general strategy for preparing a deuterated alkane like phytane could involve:

Synthesis of a Labeled Precursor: A key intermediate, such as a derivative of phytol, is synthesized using deuterated reagents. For example, a Grignard reagent could be quenched with deuterated water (D₂O) to introduce deuterium.

Conversion to the Alkane: The labeled precursor is then converted to the final alkane via a reaction like the hydrogenolysis described in section 3.1, but using deuterium gas (D₂) instead of hydrogen gas (H₂) if further labeling is desired.

The use of labeled phytane is crucial in geochemistry for reconstructing ancient environmental conditions by analyzing its isotopic composition in sediments and petroleum. wikipedia.org

Table 3: Example Reagents for the Synthesis of Labeled Isoprenoids

| Reagent Type | Specific Reagent | Isotope Introduced | Purpose |

|---|---|---|---|

| Deuterated Solvent/Reagent | Deuterated Water (D₂O) | ²H (Deuterium) | Quenching agent to introduce deuterium |

| Deuterated Reducing Agent | Sodium Borodeuteride (NaBD₄) | ²H (Deuterium) | For reduction reactions, introducing deuterium |

| Labeled Carbon Source | ¹³C-labeled Methanol ([¹³C]MeOH) | ¹³C (Carbon-13) | Building block for synthesizing a ¹³C-labeled carbon skeleton |

| Isotopic Gas | Deuterium Gas (D₂) | ²H (Deuterium) | For catalytic deuterogenation of unsaturated precursors |

Environmental Fate and Transport of 2,6,10,14 Tetramethylhexadecane

Aquatic and Terrestrial Transport Mechanisms.

The movement of 2,6,10,14-tetramethylhexadecane through aquatic and terrestrial environments is largely dictated by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Contaminants can be transferred from aquatic to terrestrial ecosystems through both biological and abiotic pathways. slu.se Biologically, organisms can consume contaminated aquatic prey, while abiotic transport can occur through events like flooding, which moves particle-bound contaminants to surrounding land. slu.se

The transport of organic contaminants in groundwater is influenced by partitioning to solid phases, diffusion, and dispersion. itrcweb.org Due to its hydrophobic nature, 2,6,10,14-tetramethylhexadecane has a low tendency to remain dissolved in water and a high tendency to adsorb to soil and sediment particles, a process driven by its preference for organic carbon over water. itrcweb.org This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For large alkanes, Koc values are high, indicating strong adsorption to soil and sediment. This strong binding significantly limits its mobility in both soil and aquatic systems, reducing the likelihood of groundwater contamination.

The following table summarizes key physical properties that influence the environmental transport of 2,6,10,14-tetramethylhexadecane.

| Property | Value | Implication for Transport |

| Molecular Formula | C₂₀H₄₂ nist.gov | High molecular weight contributes to low volatility. |

| Molecular Weight | 282.55 g/mol larodan.com | Influences physical properties like boiling point and vapor pressure. |

| Boiling Point | 301.41 °C wikipedia.org | Low volatility, will not readily evaporate from water or soil. |

| Water Solubility | Very low | Tends to partition out of water and onto solid phases. |

| Vapor Pressure | Low | Reduces atmospheric transport via volatilization. |

| Log Koc (estimated) | High | Strong adsorption to soil and sediment, limiting mobility. |

Note: Specific experimental values for water solubility, vapor pressure, and Koc for 2,6,10,14-tetramethylhexadecane can vary, but the qualitative implications remain consistent for a compound of this class.

Persistence in Various Environmental Compartments.

The persistence of 2,6,10,14-tetramethylhexadecane in the environment is a balance between its resistance to degradation and its sequestration in compartments that limit breakdown.

Due to its strong adsorption to soil and sediment, 2,6,10,14-tetramethylhexadecane can persist in these compartments for extended periods. The methyl branching in its structure makes it more resistant to biodegradation compared to linear alkanes. oup.com However, it is not completely inert. oup.com

Several microorganisms have been shown to degrade phytane (B1196419), including bacteria from the genera Mycobacterium and Rhodococcus, as well as the yeast Torulopsis gropengiesseri. oup.com Biodegradation can occur under both aerobic and anaerobic conditions. oup.compsu.edu For instance, Mycobacterium ratisbonense has been observed to biodegrade phytane under nitrogen-starved conditions, metabolizing it through at least three different pathways. oup.comnih.gov Anaerobic biodegradation has also been demonstrated, with some bacteria, such as those similar to Pseudomonas stutzeri, capable of degrading phytane using nitrate (B79036) as an electron acceptor. psu.eduresearchgate.net

Despite these degradation pathways, the persistence of 2,6,10,14-tetramethylhexadecane, particularly in anoxic sediments, can be significant. This persistence, combined with its origin from the diagenesis of phytol (B49457) (a side chain of chlorophyll), makes it a useful biomarker in geochemical studies to assess the origin and degradation of organic matter in geological samples. wikipedia.orgacs.org

Biodegradation and Microbial Metabolism of 2,6,10,14 Tetramethylhexadecane

Overview of Biodegradability and Resistance to Degradation

Phytane (B1196419) is notably more resistant to microbial breakdown than its linear alkane counterparts, such as hexadecane. oup.com This recalcitrance is primarily due to its molecular structure. The presence of multiple methyl branches along the carbon chain sterically hinders the action of oxidative enzymes that typically initiate alkane metabolism. oup.comresearchgate.netufl.edu Consequently, phytane persists longer in contaminated environments and has often been utilized by geochemists as a relatively inert biomarker to assess the extent of oil degradation. oup.com

Despite this inherent resistance, a range of microorganisms has evolved the enzymatic machinery to utilize phytane as a source of carbon and energy, particularly under aerobic conditions. oup.comresearchgate.net While its anaerobic degradation has been observed, the aerobic pathways are more extensively studied and understood. researchgate.netnih.govnih.gov

The rate of microbial degradation of alkanes is strongly influenced by their chemical structure. The multiple methyl groups in the 2,6,10,14-tetramethylhexadecane molecule create significant steric hindrance, which poses a barrier to the enzymatic attack that initiates biodegradation. Straight-chain alkanes are readily oxidized at their terminal methyl groups, but this process is more complex in highly branched structures like phytane. nih.govresearchgate.net

Research has consistently shown that branched alkanes are degraded more slowly than n-alkanes. nih.govresearchgate.net This structural impediment means that fewer microbial species possess the specific enzymes capable of accessing and oxidizing the phytane molecule. The quaternary carbon atom at the C2 position and the tertiary carbons at C6, C10, and C14 are particularly responsible for its recalcitrance. oup.comresearchgate.net Therefore, the biodegradation of phytane in the environment is a slower process, often becoming apparent only after the more labile, straight-chain components of crude oil have been depleted.

Bacterial Degradation Pathways and Key Microorganisms

The microbial breakdown of 2,6,10,14-tetramethylhexadecane is facilitated by specific bacteria equipped with specialized metabolic pathways. These organisms can overcome the structural defenses of the molecule to initiate its catabolism.

Under aerobic conditions, the initial step in phytane degradation involves the introduction of oxygen into the hydrocarbon molecule by oxygenase enzymes. frontiersin.orgresearchgate.net From this initial oxidation, the molecule is channeled into pathways that progressively break it down into smaller, more easily metabolized units.

Bacteria have developed several strategies to initiate the oxidation of the recalcitrant phytane molecule. Studies, particularly on Mycobacterium ratisbonense strain SD4, have revealed at least three distinct points of initial attack: oup.comresearchgate.net

Terminal Oxidation: This pathway involves the oxidation of the terminal methyl group of the ethyl moiety at one end of the molecule, leading to the formation of a primary alcohol. This is a common mechanism for alkane degradation, though less favored in highly branched structures. frontiersin.org

Subterminal Oxidation: In this mechanism, oxidation occurs on a carbon atom adjacent to the end of the chain. For phytane, this has been observed at the C2 position, yielding a secondary alcohol. oup.com This pathway circumvents the highly substituted end of the molecule.

Isopropyl Side Chain Attack: A unique mechanism involves the oxidation of the terminal isopropyl group. This pathway is distinct from the typical terminal oxidation of n-alkanes and highlights a specialized adaptation for degrading isoprenoid structures. oup.comresearchgate.net

The closely related isoprenoid, pristane (B154290), is also known to undergo terminal and subterminal oxidation, further confirming these initial enzymatic strategies for branched alkanes. nih.govresearchgate.net

Following the initial oxidative attack, a series of intermediary metabolites are formed. The primary alcohols resulting from terminal oxidation are further oxidized to aldehydes and then to the corresponding carboxylic acid, 2,6,10,14-tetramethylhexadecanoic acid (phytanic acid). oup.com Similarly, subterminal oxidation leads to ketones, which can be further processed.

Key metabolites identified during the degradation of phytane by Mycobacterium ratisbonense strain SD4 include:

Alcohols: 2,6,10,14-tetramethylhexadecan-1-ol (B1208005) and 3,7,11,15-tetramethylhexadecan-2-ol are major products of terminal and subterminal oxidation, respectively. oup.com

Short-Chain Acids: Subsequent breakdown of the main carbon chain through processes analogous to beta-oxidation results in the formation of shorter-chain fatty acids. nih.govnih.gov

Isoprenoid Wax Esters: Under nitrogen-limiting conditions, M. ratisbonense has been shown to accumulate significant quantities of isoprenoid wax esters. oup.comnih.gov These are formed by the condensation of the oxidation products of phytane and serve as intracellular storage compounds. nih.gov

Table 1: Identified Intermediary Metabolites from Phytane Degradation

| Metabolite Class | Specific Compound | Pathway Origin | Reference |

|---|---|---|---|

| Alcohols | 2,6,10,14-Tetramethylhexadecan-1-ol | Terminal Oxidation | oup.com |

| 3,7,11,15-Tetramethylhexadecan-2-ol | Subterminal Oxidation | oup.com | |

| Acids | 2,6,10,14-Tetramethylhexadecanoic acid | Oxidation of Terminal Alcohol | oup.com |

| Storage Lipids | Isoprenoid Wax Esters | Condensation of Oxidation Products | oup.comnih.gov |

Several bacterial genera are known for their ability to degrade phytane and other branched alkanes.

Mycobacterium : Species within this genus are well-documented degraders of complex hydrocarbons due to their unique cell walls and versatile enzymatic systems. nih.gov Mycobacterium ratisbonense strain SD4, in particular, has been extensively studied for its ability to utilize phytane as a sole carbon source, demonstrating multiple pathways of attack. oup.comnih.govoup.comresearchgate.net Other mycobacteria also show potential for degrading persistent organic pollutants. nih.govnih.gov

Rhodococcus : This genus is recognized for its broad catabolic diversity and metabolic versatility, including the degradation of hydrocarbons in various environments. nih.gov Strains of Rhodococcus have been isolated that effectively degrade the similar branched alkane pristane, even at moderately low temperatures, suggesting adaptation to contaminated cold environments. nih.govresearchgate.net

Alcanivorax : Alcanivorax species, such as Alcanivorax borkumensis, are specialist hydrocarbon-degrading marine bacteria that often become dominant in oil-polluted seawater. nih.govnih.gov They exhibit a broad substrate specificity and have a high capacity for degrading branched alkanes, including both phytane and pristane. nih.govcapes.gov.br This ability is a key factor in their ecological success in oil-contaminated marine ecosystems. nih.govresearchgate.net

Table 2: Key Bacterial Genera in the Biodegradation of Phytane and Related Isoprenoids

| Genus | Noteworthy Strain(s) | Key Characteristics | Reference |

|---|---|---|---|

| Mycobacterium | M. ratisbonense SD4 | Utilizes phytane as a sole carbon source; employs multiple oxidative pathways. | oup.comnih.govresearchgate.net |

| Rhodococcus | Rhodococcus sp. TMP2 & T12 | Degrades pristane at low temperatures (10°C). | nih.gov |

| Alcanivorax | A. borkumensis ST-T1 | Dominant in oil-contaminated seawater; high ability to degrade phytane and pristane. | nih.govnih.govcapes.gov.br |

Anaerobic Biodegradation Potential and Challenges

For a long time, alkanes were considered non-degradable in the absence of oxygen. awi.de However, research has now established that anaerobic biodegradation of hydrocarbons, including branched alkanes like phytane, is possible, although it presents significant challenges. nih.govawi.deresearchgate.net The primary challenge lies in the chemical inertness of alkanes, which lack functional groups and are difficult to activate without molecular oxygen. nih.gov

Despite these hurdles, anaerobic degradation of phytane has been demonstrated in nitrate-reducing microbial consortia. researchgate.net In one study, enrichment cultures were able to degrade phytane coupled with nitrate (B79036) reduction, confirming its potential as a substrate under anoxic conditions. researchgate.net The conversion of ¹³C-labeled phytane to labeled dissolved inorganic carbon (CO₂) provided direct evidence of its mineralization. researchgate.net The microorganisms responsible were identified as Gammaproteobacteria, closely related to Pseudomonas stutzeri. researchgate.net

The mechanisms for anaerobic alkane activation are fundamentally different from aerobic pathways. One known mechanism for n-alkanes is the addition of the alkane to fumarate (B1241708), a reaction catalyzed by the enzyme alkylsuccinate synthase. nih.gov This process, which has been identified in both sulfate-reducing and denitrifying bacteria, typically involves the subterminal carbon of the alkane being added to the double bond of fumarate. frontiersin.org While direct evidence for a fumarate addition mechanism for phytane is still being established, the degradation of other isoprenoids like pristane is thought to proceed this way.

The challenges associated with anaerobic phytane biodegradation are numerous:

Slow Degradation Rates: Anaerobic degradation is generally much slower than aerobic processes. researchgate.net This is partly due to the lower energy yield from anaerobic respiration compared to aerobic respiration.

Recalcitrance of Branched Structure: The methyl branches on the phytane backbone sterically hinder enzymatic attack, making it more resistant to degradation than its linear counterpart, n-hexadecane. oup.com

Limited Diversity of Degraders: The range of microorganisms known to anaerobically degrade phytane is currently limited, though ongoing research continues to expand this list. awi.deresearchgate.net

Complex Enzymology: The enzymes that catalyze the initial activation of alkanes under anoxic conditions are complex and not as well understood as their aerobic counterparts. nih.govnih.gov

Overcoming these challenges is critical for understanding the fate of petroleum hydrocarbons in anoxic environments such as deep sediments, groundwater, and oil reservoirs. researchgate.net

Environmental Factors Influencing Biodegradation (e.g., Nitrogen Limitation)

The efficiency of 2,6,10,14-tetramethylhexadecane biodegradation in the environment is not solely dependent on the presence of capable microorganisms but is also heavily influenced by various physicochemical factors. ijpab.com Among these, the availability of nutrients, particularly nitrogen, is a critical limiting factor. oup.comnih.gov

Nitrogen is an essential component for microbial growth, required for the synthesis of proteins, nucleic acids, and other cellular components. In many natural environments, such as soil and marine ecosystems, the ratio of carbon to nitrogen (C:N) in hydrocarbon-contaminated sites is very high. oup.comnih.gov This nutrient imbalance, especially nitrogen limitation, can severely restrict microbial activity and the rate of hydrocarbon degradation.

Studies on Mycobacterium ratisbonense strain SD4 have shown that under nitrogen-starved conditions, the catabolism of phytane is incomplete. oup.comnih.gov Instead of being fully mineralized to CO₂, the metabolic intermediates derived from phytane oxidation are channeled into the synthesis and accumulation of storage lipids, specifically isoprenoid wax esters. oup.comoup.comnih.gov These wax esters are formed by the condensation of oxidation products of the hydrocarbon, such as 2,6,10,14-tetramethylhexadecan-1-ol and various isoprenoid fatty acids. oup.comoup.com This phenomenon represents a survival strategy for the bacteria, allowing them to store the carbon and energy from the hydrocarbon until nitrogen becomes available again. oup.com

Other environmental factors that influence biodegradation rates include:

Temperature: Microbial metabolic activity is temperature-dependent. Most oil-degrading microbes are mesophilic, with optimal activity between 20°C and 35°C. ijpab.com Lower temperatures, such as those found in deep-sea environments, significantly reduce degradation rates. ijpab.com

Oxygen Availability: For aerobic degradation, oxygen is an absolute requirement as it functions as the terminal electron acceptor and a co-substrate for monooxygenase enzymes. nih.gov

Bioavailability: Phytane is a hydrophobic compound with low water solubility. Its availability to microorganisms can be a limiting factor, as microbes generally take up substrates from the aqueous phase. The formation of oil-in-water emulsions can increase the surface area and enhance bioavailability. frontiersin.org

Therefore, successful bioremediation strategies for phytane-contaminated environments must consider and optimize these key environmental parameters to enhance microbial degradation performance.

Comparison of Biodegradation with Other Branched Alkanes (e.g., Pristane, Squalane)

The biodegradation of 2,6,10,14-tetramethylhexadecane (phytane) is often compared with that of other structurally related branched alkanes, such as pristane (2,6,10,14-tetramethylpentadecane) and squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), to understand the influence of molecular structure on microbial degradation.

Phytane vs. Pristane: Pristane and phytane are both isoprenoid alkanes commonly found in petroleum and used as geochemical biomarkers. researchgate.netnih.gov Phytane has a C₁₆ backbone with four methyl branches, while pristane has a C₁₅ backbone, also with four methyl branches. researchgate.netnist.gov The structural difference is subtle but impacts their biodegradability. Both are considered more recalcitrant than linear alkanes due to their methyl branching, which poses steric hindrance to degradative enzymes. oup.com

However, many microorganisms that degrade phytane can also degrade pristane. Bacteria like Rhodococcus ruber and Mycobacterium neoaurum have been shown to metabolize pristane. researchgate.net The degradation pathways can be similar, often involving terminal (ω-oxidation) and subterminal oxidation. researchgate.net In some studies, the ratio of pristane to phytane (Pr/Ph) is used to assess the extent and type of biodegradation that has occurred in an oil sample, as different environmental conditions can lead to preferential degradation of one over the other. researchgate.net For instance, under certain anoxic conditions, a preferential degradation of pristane over phytane has been observed. researchgate.net

Phytane vs. Squalane: Squalane is a more highly branched C₃₀ alkane. Its greater number of methyl groups and longer carbon chain generally increase its resistance to biodegradation compared to phytane. However, some microorganisms are capable of degrading these complex structures. In studies of anoxic marine sediments, the degradation rate constant for squalene (B77637) (the unsaturated precursor to squalane) was found to be significantly higher than that for phytane under similar conditions, suggesting that the presence of double bonds in squalene makes it more reactive and easier to activate for anaerobic degradation. researchgate.net

The general hierarchy of biodegradability places linear alkanes as the most degradable, followed by branched alkanes, with resistance increasing with the degree of branching and chain length. frontiersin.org

Comparative Biodegradation of Branched Alkanes

| Compound | Structure | Relative Biodegradability | Key Degrading Microorganisms | Notes | Reference |

|---|---|---|---|---|---|

| n-Hexadecane | C₁₆H₃₄ (linear) | High | Many bacteria and fungi (e.g., Alcanivorax, Pseudomonas) | Serves as a benchmark for alkane degradation. M. ratisbonense SD4 accumulates triacylglycerols when grown on it, in contrast to wax esters from phytane. | researchgate.netnih.gov |

| 2,6,10,14-Tetramethylhexadecane (Phytane) | C₂₀H₄₂ (branched) | Moderate to Low | Mycobacterium ratisbonense, Alcanivorax borkumensis, Pseudomonas sp. | Methyl branching increases recalcitrance. Anaerobic degradation is possible but slow. | nih.govoup.comresearchgate.net |

| Pristane | C₁₉H₄₀ (branched) | Moderate to Low | Rhodococcus ruber, Mycobacterium neoaurum, Nocardia globerula | Structurally similar to phytane; also recalcitrant. The Pr/Ph ratio is a useful biomarker. | researchgate.netresearchgate.net |

| Squalane | C₃₀H₆₂ (highly branched) | Low | Certain specialized bacteria and fungi | Longer chain and more branches increase resistance. Its unsaturated form, squalene, is more readily degraded. | researchgate.net |

Geochemical and Paleoclimatic Applications of 2,6,10,14 Tetramethylhexadecane

Role as a Geochemical Biomarker

Phytane's utility as a biomarker stems from its origin and diagenetic pathways. It is primarily derived from the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms. nih.gov The preservation of this molecule in sediments and petroleum allows geochemists to trace the history of organic matter.

Source Rock Correlation in Petroleum Geochemistry

In the field of petroleum geochemistry, phytane (B1196419) plays a crucial role in correlating crude oils with their source rocks. Source rocks are sedimentary rocks rich in organic matter that, when subjected to heat and pressure over geological time, generate hydrocarbons. researchgate.net The relative abundance of phytane, along with other biomarkers, creates a unique chemical fingerprint for a given source rock. osti.gov By comparing the biomarker profile of a crude oil with that of potential source rocks in a basin, geologists can establish a genetic link, which is vital for understanding petroleum systems and guiding exploration efforts.

The ratio of pristane (B154290) (another isoprenoid derived from chlorophyll) to phytane (Pr/Ph) is a widely used parameter in these correlation studies. This ratio can provide information about the type of organic matter that contributed to the source rock.

Reconstruction of Ancient Depositional Environments and Redox Conditions

The pristane-to-phytane ratio (Pr/Ph) is a powerful tool for interpreting the redox conditions of the depositional environment at the time of sediment accumulation. nih.gov The diagenetic pathways leading to the formation of pristane and phytane from phytol (B49457) are influenced by the amount of oxygen present.

Oxic Conditions: In oxygen-rich environments, the oxidative degradation of the phytol side chain is favored, leading to the formation of pristane. A high Pr/Ph ratio (typically >3.0) is therefore indicative of deposition under oxic conditions, often associated with terrestrial organic matter input. nih.gov

Anoxic Conditions: In oxygen-deficient (anoxic) environments, reductive pathways dominate, resulting in the preferential formation of phytane. A low Pr/Ph ratio (typically <1.0) suggests deposition under anoxic conditions, which can be characteristic of hypersaline or carbonate environments. nih.gov

This relationship allows geochemists to reconstruct the oxygen levels in ancient water columns and sediments, providing critical information about past oceanographic and climatic conditions.

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

| Pr/Ph Ratio | Depositional Environment | Redox Conditions |

| > 3.0 | Terrestrial Input | Oxic |

| 1.0 - 3.0 | Mixed Input/Sub-oxic | Sub-oxic |

| < 1.0 | Marine, Hypersaline, Carbonate | Anoxic |

This table provides a generalized interpretation of Pr/Ph ratios. The specific values can vary depending on other geological factors.

Indicator of Archaea and Anaerobic Methane (B114726) Oxidation

Beyond its connection to chlorophyll, phytane and other isoprenoids can also be biosynthesized by certain Archaea. The presence of specific isoprenoid structures can therefore point to the activity of these microorganisms in ancient environments. nih.gov

A particularly important application is in the study of anaerobic oxidation of methane (AOM). This biogeochemical process, mediated by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB), is a significant sink for methane in marine sediments. nih.gov These ANME organisms can produce lipids that are highly depleted in the heavy carbon isotope (¹³C). ajsonline.org The discovery of phytane and other biomarkers with exceptionally low δ¹³C values in sediments is considered strong evidence for past AOM activity. ajsonline.org This is crucial for understanding the global methane cycle and its role in past climate change. The process is thought to occur through a reversal of the methanogenesis pathway. psu.edu

Stable Isotope Analysis (e.g., Carbon and Hydrogen Isotopes)

The analysis of the stable isotopic composition of phytane provides another layer of information for paleoclimatic and paleoenvironmental reconstructions.

Carbon Isotopic Fractionation for Paleoclimate Reconstruction (e.g., Ancient CO2 Levels)

The carbon isotopic composition (δ¹³C) of phytane reflects the isotopic composition of the carbon source utilized by the primary producers (e.g., algae) at the base of the ancient food web. The photosynthetic fixation of carbon dioxide involves isotopic fractionation, where the lighter isotope (¹²C) is preferentially incorporated into biomass. The magnitude of this fractionation is dependent on several factors, including the concentration of dissolved CO₂ in the water.

By analyzing the δ¹³C of phytane and other biomarkers, scientists can make inferences about the partial pressure of CO₂ in the ancient atmosphere and oceans. This is a critical parameter for understanding past climate dynamics and the functioning of the global carbon cycle.

Position-Specific Hydrogen Isotope Fractionation

Advanced analytical techniques now allow for the measurement of hydrogen isotopic composition (δD) at specific positions within a molecule like phytane. This position-specific isotope analysis (PSIA) can provide even more detailed information about the biosynthetic pathways and the environmental conditions under which the molecule was formed. Different enzymatic reactions involved in the synthesis of the phytol precursor can result in distinct hydrogen isotope fractionation patterns. By studying these patterns in ancient phytane samples, researchers can potentially gain a more refined understanding of the metabolic processes of past organisms and the isotopic composition of ancient waters.

Monitoring Petroleum Contamination and Oil Spills

2,6,10,14-Tetramethylhexadecane, commonly known as pristane, and its isomer phytane are critical biomarkers in the field of environmental geochemistry, particularly for the monitoring of petroleum contamination and the forensic investigation of oil spills. tandfonline.com The persistence of these isoprenoid alkanes in the environment, relative to more readily biodegradable or volatile compounds, makes them invaluable tools for identifying the source of contamination and assessing the extent of weathering. researchgate.netresearchgate.net

The ratio of pristane (Pr) to phytane (Ph), denoted as the Pr/Ph ratio, is a primary diagnostic tool used by geochemists. researchgate.net This ratio is characteristic of the source of the crude oil, which is influenced by the original depositional environment of the organic matter. researchgate.net For instance, a high Pr/Ph ratio is often indicative of organic matter deposited in a terrestrial or near-shore environment under oxic (oxygen-rich) conditions, as pristane is a degradation product of phytol, a side chain of chlorophyll. bsh.de Conversely, a lower Pr/Ph ratio suggests an anoxic (oxygen-poor) depositional environment, where phytol is more likely to be reduced to phytane.

In the context of an oil spill, the Pr/Ph ratio of the spilled oil is compared to that of suspected sources, such as different types of fuel or crude oil from various locations. researchgate.netkoreascience.kr Because pristane and phytane have similar volatilities and are relatively resistant to microbial degradation compared to n-alkanes, their ratio remains largely unchanged during the initial stages of weathering. researchgate.netkoreascience.kr This stability allows for reliable source identification even after the oil has been in the environment for some time. researchgate.net

Research has demonstrated the utility of the Pr/Ph ratio in distinguishing between different petroleum products. For example, studies have shown distinct Pr/Ph ratios for various fuels like white kerosene, JP-8 (jet fuel), and diesel. researchgate.netkoreascience.kr By analyzing samples of contaminated soil or water, investigators can match the Pr/Ph ratio of the contaminant to that of a specific fuel type, thereby narrowing down the potential sources of the pollution. koreascience.kr

The following table summarizes research findings on the pristane/phytane ratios in different types of petroleum products, illustrating its application in source identification.

| Fuel Type | Pristane/Phytane (Pr/Ph) Ratio | Reference(s) |

| L-White Kerosene | 3.10 ± 0.03 | researchgate.netkoreascience.kr |

| S-White Kerosene | 3.57 ± 0.02 | koreascience.kr |

| JP-8 | 1.77 ± 0.01 | researchgate.netkoreascience.kr |

| Diesel (from North Dakota) | 0.83 to 4.37 (mean of 1.14) | researchgate.net |

| Unweathered Diesel (from Ontario) | 1.25 | researchgate.net |

While the Pr/Ph ratio is a robust indicator, it is often used in conjunction with other analytical techniques for a comprehensive assessment. Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing the hydrocarbon profile of an oil sample, including the concentrations of pristane and phytane. tandfonline.comresearchgate.net The analysis of other biomarkers, such as hopanes and steranes, can provide additional layers of evidence for source correlation and weathering assessment. tandfonline.comscielo.br

Applications in Dating Geobiological Events

The application of 2,6,10,14-tetramethylhexadecane (pristane) and its related isoprenoid, phytane, extends into the realm of paleo-geochemistry, where they serve as molecular fossils, or biomarkers, providing insights into ancient life and environments. While not used for dating in the radiometric sense, these compounds are instrumental in characterizing the environmental conditions of specific geobiological events preserved in the rock record. researchgate.net

The presence and relative abundance of pristane and phytane in ancient sedimentary rocks, which can be billions of years old, offer clues about the dominant biological processes and the geochemical conditions at the time of deposition. nih.gov The pristane/phytane (Pr/Ph) ratio is a key indicator of the redox conditions of the depositional environment. researchgate.net

A high Pr/Ph ratio in ancient sediments is generally interpreted as evidence for an oxic depositional environment, where oxygen was present. This is because the precursor molecule, phytol from chlorophyll, would have undergone oxidative degradation to form pristane. bsh.de In contrast, a low Pr/Ph ratio suggests anoxic conditions, where the reducing environment would have favored the conversion of phytol to phytane. researchgate.net

The study of these biomarkers in Archean rocks has been particularly significant in the debate surrounding the emergence of oxygenic photosynthesis and the rise of eukaryotes. nih.gov The detection of specific biomarkers, including pristane and phytane, in ancient sediments has been used to argue for the presence of cyanobacteria and early eukaryotes hundreds of millions of years before the Great Oxidation Event (GOE), which occurred approximately 2.4 billion years ago. nih.gov However, the interpretation of these ancient biomarkers is complex and often debated, with possibilities of later contamination of the rocks with younger organic matter being a significant concern. nih.gov

The following table provides a general interpretation of pristane/phytane ratios in the context of ancient depositional environments.

| Pristane/Phytane (Pr/Ph) Ratio | Inferred Depositional Environment | Associated Biological Processes |

| > 3.0 | Oxic | Aerobic degradation of organic matter |

| 1.0 - 3.0 | Sub-oxic | Mixed aerobic and anaerobic processes |

| < 1.0 | Anoxic | Anaerobic degradation of organic matter |

It is important to note that the interpretation of the Pr/Ph ratio is not always straightforward and can be influenced by other factors such as the thermal maturity of the rock and the specific type of organic matter input. researchgate.net Therefore, the analysis of pristane and phytane is typically part of a broader, multi-proxy approach to reconstructing ancient environments. This can include the analysis of other biomarkers, as well as isotopic and elemental analysis of the sediments. nih.gov

Analytical Methodologies for 2,6,10,14 Tetramethylhexadecane Quantification and Characterization

Extraction and Sample Preparation Techniques

Effective isolation of 2,6,10,14-tetramethylhexadecane from complex samples is a critical prerequisite for accurate analysis. The non-polar nature of this branched-chain alkane governs the selection of appropriate extraction and purification methods.

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from solid matrices. nih.gov This method uses microwave energy to heat the solvents in contact with the sample, which accelerates the extraction process. mdpi.com Key advantages of MAE include shorter extraction times, reduced solvent consumption, and higher extraction rates compared to traditional methods. nih.gov For a thermally stable, non-polar compound like 2,6,10,14-tetramethylhexadecane, MAE can be employed using non-polar solvents to efficiently extract it from environmental or biological samples. nih.gov The process involves the selective heating of in-situ water within plant or cellular material, causing the cells to rupture and release their bioactive compounds. youtube.com

Silica (B1680970) Gel Column Chromatography is a widely used and effective technique for purifying and fractionating lipid extracts to isolate alkanes like 2,6,10,14-tetramethylhexadecane. teledynelabs.comkhanacademy.org Silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. alfa-chemistry.comcolumn-chromatography.com The separation principle is based on the differential adsorption of compounds from the mobile phase onto the stationary phase. uvic.ca Since 2,6,10,14-tetramethylhexadecane is a non-polar hydrocarbon, it has a very weak affinity for the polar silica gel. Consequently, it elutes quickly when a non-polar solvent (mobile phase), such as n-hexane, is used. uvic.caoup.com This allows for its effective separation from more polar compounds, such as alcohols, acids, and esters, which are retained more strongly on the column. oup.com

In a practical application, a total lipid extract can be loaded onto a silica gel column, and a sequence of solvents with increasing polarity is used for elution. A non-polar solvent like n-hexane will elute the hydrocarbon fraction containing 2,6,10,14-tetramethylhexadecane, followed by solvents of higher polarity to elute wax esters, alcohols, and fatty acids. oup.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2,6,10,14-tetramethylhexadecane, enabling its separation from other compounds and, crucially, from its own stereoisomers.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like 2,6,10,14-tetramethylhexadecane. nist.govnist.gov When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides both quantitative data and structural information, making it a powerful tool for unequivocal identification. oup.comnih.gov

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. oup.com For a non-polar analyte like 2,6,10,14-tetramethylhexadecane, a non-polar stationary phase, such as one coated with polydimethylsiloxane, is typically used. nist.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The NIST Chemistry WebBook provides retention index data for 2,6,10,14-tetramethylhexadecane on non-polar columns, which aids in its identification. nist.gov

GC-MS analysis has been successfully used to identify 2,6,10,14-tetramethylhexadecane and its metabolites in various studies, including the analysis of essential oils, petroleum constituents, and products of biodegradation. oup.comresearchgate.netchegg.com The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. nist.govnist.gov

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | HP 5890 Series II Plus | oup.com |

| Column | Fused silica (30 m x 0.25 mm ID), Solgel-1 (0.25 µm film) | oup.com |

| Injection | On-column | oup.com |

| Carrier Gas | Helium | oup.com |

| Temperature Program | 60-130°C at 30°C/min, then 130-300°C at 4°C/min, hold 30 min | oup.com |

| MS Detector | HP 5972 | oup.com |

| Ionization | Electron Impact (EI), 70 eV | oup.com |

2,6,10,14-Tetramethylhexadecane possesses three chiral centers at the C6, C10, and C14 positions, meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers requires chiral chromatography. Enantioselective Gas Chromatography, utilizing Chiral Stationary Phases (CSPs), is a powerful method for this purpose. researchgate.net

Cyclodextrin-based CSPs are particularly effective for separating chiral hydrocarbons. researchgate.netrsc.org Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. By derivatizing the hydroxyl groups on the cyclodextrin (B1172386) molecule, stationary phases with varying selectivities can be created. rsc.org These phases can separate enantiomers based on differences in the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector. nih.gov

While direct chiral separation of 2,6,10,14-tetramethylhexadecane is challenging, the analysis of its chiral metabolites is well-documented. For instance, the stereoisomeric composition of 6,10,14-trimethylpentadecan-2-ol, a related isoprenoid alcohol, has been determined by GC-MS. nih.gov This was achieved by derivatizing the alcohol to form diastereomeric esters (e.g., with (R)-trans-chrysanthemoyl chloride), which can then be separated on a standard achiral GC column. nih.gov This indirect approach allows for the determination of the stereochemistry of the original molecule.

While GC-MS is ideal for the parent compound, the analysis of more polar, non-volatile metabolites of 2,6,10,14-tetramethylhexadecane often benefits from Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Biodegradation of phytane (B1196419) can produce a range of oxidized products, including alcohols like 2,6,10,14-tetramethylhexadecan-1-ol (B1208005) and carboxylic acids such as 2,6,10,14-tetramethylhexadecanoic acid. oup.comnih.gov

LC is highly versatile for separating compounds with a wide range of polarities. nih.gov For these metabolites, reverse-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase, would be the method of choice. The coupling of LC to a mass spectrometer, often with an electrospray ionization (ESI) source, allows for the sensitive detection and identification of these metabolites in complex biological extracts. nih.gov LC-MS/MS provides an additional layer of structural confirmation by allowing for the fragmentation of selected parent ions. nih.gov

Spectroscopic Characterization of Derivatized Forms or Metabolites

Spectroscopic methods, particularly mass spectrometry, are indispensable for the structural elucidation of 2,6,10,14-tetramethylhexadecane derivatives and metabolites.

The mass spectra of metabolites provide crucial information about their structure. For example, in the study of phytane biodegradation by Mycobacterium ratisbonense, GC-MS analysis of the accumulated wax esters revealed their composition. oup.com The mass spectra of these large esters (e.g., C₄₀ wax esters with a molecular weight of 592) showed characteristic fragmentation patterns that allowed for the identification of the constituent acid and alcohol moieties, such as 2,6,10,14-tetramethylhexadecan-1-ol and 2,6,10,14-tetramethylhexadecanoic acid. oup.com

Furthermore, spectroscopic analysis is vital after derivatization for chiral analysis. In the stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-ol, the mass spectra of the derivatized (R)-trans-chrysanthemoyl esters were used to confirm the identity of each separated stereoisomer. nih.gov Similarly, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide complementary structural information for isolated metabolites or synthetic derivatives, supporting the data obtained from mass spectrometry. researchgate.netnih.gov

Computational and Theoretical Studies on 2,6,10,14 Tetramethylhexadecane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the structure and dynamics of long-chain branched alkanes. Molecular dynamics (MD) simulations, in particular, are used to study the influence of chain branching on the physical properties of these fluids, especially under confinement between solid surfaces. aip.org Studies on decane (B31447) isomers, such as n-decane and 2,2-dimethyloctane, reveal that branching significantly alters the fluid's structure. aip.org While linear alkanes like n-decane tend to form well-defined layered structures when confined, branched isomers form more complex "pillared-layered" structures, with a mixture of molecules oriented both parallel and perpendicular to the confining surfaces. aip.org This structural difference, induced by the methyl branches, leads to less pronounced solvation forces and a smoother variation in the number of confined molecules as the surface separation changes. aip.org

The choice of force field is critical for the accuracy of these simulations. A variety of atomistic molecular models are used to reproduce experimental data for long-chain alkanes. acs.org Widely used force fields include the united-atom TraPPE-UA, which is noted for its accuracy in reproducing liquid densities over broad temperature ranges, and all-atom models like the L-OPLS reparametrization, which has shown success in reproducing viscosity. acs.org These simulation techniques can reliably predict various properties of candidate compounds, including their clustering and association behavior in solution, which is crucial for understanding their environmental fate and interactions. mdpi.com Computational modeling has also been employed to explore the adsorption mechanisms of branched alkanes within the pores of metal-organic frameworks (MOFs). acs.org

Prediction of Equilibrium Properties (e.g., Vapour Pressures)

The prediction of equilibrium properties, such as vapor pressure, is a significant application of computational modeling, especially for heavy hydrocarbons where experimental data may be scarce or difficult to obtain. tandfonline.comresearchgate.net Monte Carlo simulation techniques are a primary tool for this purpose. tandfonline.com The Gibbs Ensemble Monte Carlo (GEMC) method, for instance, is used to directly simulate phase equilibria and predict properties like vapor pressure, liquid densities, and vaporization enthalpies. tandfonline.comtandfonline.com

These simulations often employ the Anisotropic United Atom (AUA) potential, which has demonstrated good transferability for predicting the properties of various hydrocarbon families, including long-chain linear and branched alkanes. tandfonline.comresearchgate.net The AUA potential parameters for branched alkanes are typically optimized based on the equilibrium properties of smaller, well-characterized branched molecules like isobutane. tandfonline.comtandfonline.com This approach has been successfully applied to predict the equilibrium properties of heptane (B126788) isomers and long n-alkanes up to C30, showing good agreement with experimental data where available. tandfonline.comtandfonline.com Another computational approach involves developing Quantitative Structure-Property Relationship (QSPR) models, which can predict properties like vapor pressure based on calculated molecular descriptors such as the van der Waals surface area. researchgate.net

Density Functional Theory (DFT) for Isotopic Fractionation Studies

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the isotopic signatures of organic molecules. aminer.cn It is particularly useful for determining position-specific equilibrium isotopic fractionation factors, which provide insights into the geochemical and biogeochemical history of a compound. aminer.cnacs.org For 2,6,10,14-tetramethylhexadecane (phytane), DFT has been used to calculate the ²H/¹H equilibrium fractionation factors (α) at specific carbon positions within the molecule. aminer.cnacs.org

These calculations help in evaluating organic hydrogen isotopic signatures, which are valuable for understanding the origin and alteration processes of biomarker compounds in geological samples. aminer.cn A study evaluating various DFT methods found that the B3LYP functional combined with the 6-311++G(d,p) basis set provided the most accurate results for calculating these fractionation factors in phytane (B1196419) and other related alkanes when compared to experimental data. aminer.cnacs.org The calculations confirmed that the equilibrium α values for ²H follow the trend α3° > α2° > α1°, indicating a preference for deuterium (B1214612) to bond to tertiary carbons over secondary and primary carbons, relative to water. aminer.cnacs.org This computational approach allows for the assessment of position-specific isotopic fractionation, which can be scaled with temperature to predict molecular-averaged delta values measured in compound-specific isotope analyses. acs.org

Table 1: Summary of DFT Method for Isotopic Fractionation Studies of 2,6,10,14-Tetramethylhexadecane

| Parameter | Specification | Source(s) |

| Computational Method | Density Functional Theory (DFT) | aminer.cn, acs.org |

| Functional | B3LYP | aminer.cn, acs.org |

| Basis Set | 6-311++G(d,p) | aminer.cn, acs.org |

| Calculated Property | ²H/¹H equilibrium fractionation factors (α) | aminer.cn, acs.org |

| Key Finding | Calculated equilibrium α values for ²H on primary, secondary, and tertiary carbons follow the trend: α3° > α2° > α1°. | aminer.cn, acs.org |

Computational Predictions of Metabolic Pathways and Enzyme Interactions

While 2,6,10,14-tetramethylhexadecane is generally considered a recalcitrant molecule, it is known to be biodegradable by certain microorganisms. Computational methods are increasingly used to predict the biodegradation pathways of such complex organic compounds. These in silico strategies complement experimental studies by generating hypotheses about potential metabolic routes and identifying the enzymes involved. nih.govresearchgate.net

One established computational framework is the Biochemical Network Integrated Computational Explorer (BNICE), which can generate every possible biochemical reaction based on a defined set of enzyme reaction rules and a starting compound. nih.gov By applying these rules, BNICE can construct large reaction networks, reproducing known biodegradation routes and proposing novel pathways that are thermodynamically feasible. nih.gov

More recent approaches leverage machine learning, particularly transformer-based architectures, to predict biodegradation. nih.govwickerlab.org These models treat the problem as a sequence-to-sequence task, predicting the structure of a product (output sequence) from a reactant (input sequence). nih.gov Such methods can achieve high coverage on diverse datasets and are computationally efficient, allowing for the rapid prediction of entire degradation pathways by recursively predicting the products of intermediate metabolites. nih.gov These predictive tools are crucial for assessing the environmental fate of xenobiotics like phytane and can guide metabolic engineering efforts to enhance bioremediation. nih.gov

Ecological and Biological Roles of 2,6,10,14 Tetramethylhexadecane

Role in Microbial Lipid Accumulation and Storage under Unbalanced Growth Conditions

Certain bacteria, particularly from the actinomycete group, are capable of degrading complex hydrocarbons like phytane (B1196419). oup.com This ability is crucial in environments where nutrient availability is imbalanced, such as nitrogen-starved soils. oup.com Under these stress conditions, the biodegradation of hydrocarbons often leads to the accumulation of neutral lipids within the bacterial cells.

A notable example is the bacterium Mycobacterium ratisbonense strain SD4, which utilizes phytane as a carbon source. oup.comnih.gov When grown in a nitrogen-limited environment, this bacterium demonstrates incomplete catabolism of phytane, leading to the synthesis and storage of isoprenoid wax esters. oup.comoup.comnih.gov These stored lipids can constitute a significant portion of the total cellular lipids, reaching up to 39%. oup.comoup.comnih.gov

The process involves the oxidation of the phytane molecule. Detailed analysis has revealed that M. ratisbonense employs at least three different metabolic pathways to break down phytane. oup.comoup.comnih.gov The oxidation products, such as specific alcohols and fatty acids, are then condensed to form various isoprenoid wax esters. oup.com In contrast, when the same bacterium is grown on a simpler, unbranched alkane like hexadecane, it accumulates triacylglycerols instead of wax esters. oup.comnih.gov This indicates that the structure of the carbon source dictates the type of lipid storage product.

The primary metabolites identified during the degradation of phytane by M. ratisbonense under these conditions include:

2,6,10,14-tetramethylhexadecan-1-ol (B1208005) oup.comoup.com

3,7,11,15-tetramethylhexadecan-2-ol oup.com

2,6,10,14-tetramethylhexadecanoic acid oup.comoup.com

These intermediates are then esterified to form complex wax esters. One such identified wax ester is 2,6,10,14-tetramethylhexadecyl-4,8,12-trimethyltetradecanoate . oup.com This accumulation of storage lipids is a survival strategy for microorganisms, providing a reserve of carbon and energy during periods of nutrient limitation.

Table 1: Microbial Metabolites from 2,6,10,14-Tetramethylhexadecane Degradation

| Metabolite Class | Compound Name |

| Alcohol | 2,6,10,14-tetramethylhexadecan-1-ol |

| Alcohol | 3,7,11,15-tetramethylhexadecan-2-ol |

| Carboxylic Acid | 2,6,10,14-tetramethylhexadecanoic acid |

| Wax Ester | 2,6,10,14-tetramethylhexadecyl-4,8,12-trimethyltetradecanoate |

Presence in Plant Volatiles and Potential Ecological Interactions

Plants produce a vast array of volatile organic compounds (VOCs) that mediate interactions with their environment, including pollinators, herbivores, and neighboring plants. uzh.chnih.govresearchgate.net These volatiles can act as signals, repellents, or attractants. 2,6,10,14-Tetramethylhexadecane has been identified as one such compound in the blend of volatiles released by certain plants, particularly in response to herbivore attack. aloki.hu

Research on rice (Oryza sativa) has shown that 2,6,10,14-Tetramethylhexadecane is among the herbivore-induced plant volatiles (HIPVs) emitted when the plant is damaged by insects like the yellow stem borer (Scirpophaga incertulas). aloki.hu The blend of volatiles released by damaged rice plants is qualitatively and quantitatively different from that of healthy plants. aloki.hu This change in the volatile profile serves as a natural defense mechanism. aloki.hu

The presence of 2,6,10,14-Tetramethylhexadecane in the HIPV blend suggests it may play a role in either directly deterring herbivores or, more commonly, in attracting the natural enemies of the herbivores, a phenomenon known as indirect defense. nih.gov The complex mixture of compounds, including other alkanes and terpenoids, creates a specific chemical signature that can be perceived by other organisms in the ecosystem. nih.govaloki.hu

Table 2: Plant Volatiles Identified in Rice in Response to Herbivory

| Compound Name |

| 2,6,10,14-Tetramethylhexadecane |

| 2-Methyltetradecane |

| Hexadecane |

| Pentadecane |

| Octacosane |

| Heneicosane |

| Heptadecane |

| Tridecane |

| Eicosane |

| Tetradecane |

| Octadecane |

This table lists a selection of compounds identified alongside 2,6,10,14-Tetramethylhexadecane in rice volatiles. aloki.hu

Metabolic Interactions and Niche Formation within Microbial Consortia

In natural environments, microorganisms rarely exist in isolation but rather as complex communities or consortia where the metabolic activities of different species are intertwined. nih.gov The ability to degrade highly recalcitrant molecules like 2,6,10,14-Tetramethylhexadecane can be a key factor in defining a species' niche within such a consortium.

A microorganism that can utilize phytane as a primary carbon source, such as Mycobacterium ratisbonense, occupies a specialized niche. oup.comresearchgate.net The breakdown of this complex hydrocarbon releases simpler, partially oxidized intermediates into the environment. oup.comoup.com These metabolites, including isoprenoid alcohols and carboxylic acids, can then be utilized by other microorganisms in the community that are unable to initiate the degradation of the parent alkane.

Q & A

Basic: What are the recommended safety protocols for handling 2,5,10,14-Tetramethylhexadecane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile rubber gloves (0.28–0.38 mm thickness) for direct contact and N95 respirators to minimize inhalation risks .

- Ventilation: Work in a well-ventilated area or under a fume hood, as the compound’s odor is described as "characteristic" but lacks defined olfactory thresholds .

- First Aid: For eye exposure, rinse immediately with water for 15 minutes; for skin contact, wash with soap and water. No specific antidote is noted for ingestion—seek medical advice .

- Storage: No special storage conditions are required, but standard hydrocarbon-handling practices (e.g., avoiding open flames) should be followed .

Basic: What analytical techniques are suitable for identifying this compound in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Preferred for volatile organic analysis, especially given its use as a reference standard in pharmacological studies (e.g., ginseng volatiles) .

- Nuclear Magnetic Resonance (NMR): For structural confirmation, leveraging its molecular formula (C20H42) and IUPAC Standard InChIKey (GGYKPYDKXLHNTI-UHFFFAOYSA-N) .

- Retention Index Cross-Referencing: Compare with known alkanes (e.g., hexadecane, octadecane) to resolve co-elution issues in hydrocarbon matrices .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, flammability)?

Methodological Answer:

- Data Gaps: Multiple SDS sources report "no data available" for solubility in water, logP values, and flammability limits . To resolve discrepancies:

- Experimental Validation: Measure solubility via shake-flask method (water:octanol partitioning) and flammability via closed-cup flash point tests .

- Expert Judgment: Apply hazard assessment principles from analogous branched alkanes (e.g., phytane isomers) as per REACH guidelines when direct data is absent .

- Case Example: While notes its presence in flammable transformer fluids, SDSs lack flammability classifications. Researchers should empirically test under controlled conditions .

Advanced: What strategies are recommended for ecotoxicological studies given limited environmental impact data?

Methodological Answer:

- Predictive Modeling: Use quantitative structure-activity relationship (QSAR) tools to estimate aquatic toxicity, as no ecotoxicity data (e.g., LC50 for fish) is available .

- Biodegradation Assays: Conduct OECD 301 tests to assess aerobic degradation rates, given its structural similarity to persistent hydrocarbons like pristane .

- Soil Mobility Studies: Employ column leaching experiments to evaluate adsorption coefficients (Koc), as no soil mobility data exists .

Basic: How is this compound distinguished from structurally similar isomers (e.g., 2,6,10,14-Tetramethylhexadecane)?

Methodological Answer:

- Chromatographic Separation: Optimize GC column polarity (e.g., DB-5ms) to resolve retention time differences between methyl-branching isomers .

- Mass Spectral Analysis: Compare fragmentation patterns; for example, 2,5,10,14- vs. 2,6,10,14-isomers exhibit distinct base peaks due to branching variability .

- Synthetic Reference Standards: Use CAS-registered standards (638-36-8 for 2,6,10,14-isomer) to avoid misidentification .

Advanced: What experimental designs are optimal for studying thermal stability and decomposition products?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (currently unreported) under inert and oxidative atmospheres .

- Pyrolysis-GC-MS: Identify volatile decomposition products; SDSs indicate no hazardous byproducts, but empirical validation is needed .

- Kinetic Studies: Apply Arrhenius models to predict stability under storage or reaction conditions, using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.